

A Comparative Analysis of L-Methionine and DL-Methionine Bioavailability in Swine

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Compound of Interest

Compound Name: *S-Methyl-L-methionine*

Cat. No.: *B1197554*

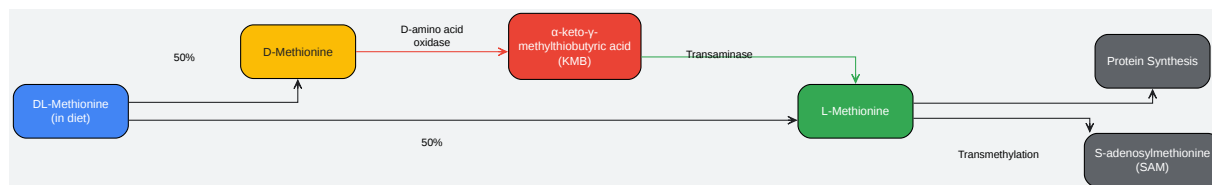
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An objective review of experimental data on the comparative performance and metabolic fate of L-methionine and DL-methionine as supplemental methionine sources in swine diets.

Methionine, an essential sulfur-containing amino acid, is a critical component in swine nutrition, playing a pivotal role in protein synthesis and various metabolic functions.^{[1][2][3]} It is typically the second or third limiting amino acid in corn-soybean meal-based diets for pigs.^{[2][4]} To meet the dietary requirements of swine for optimal growth and health, synthetic methionine sources are commonly added to feeds. The two predominant forms are L-methionine and DL-methionine, a racemic mixture containing equal parts of D- and L-isomers.^{[4][5]} While only the L-isomer is directly incorporated into proteins, the D-isomer can be metabolically converted to L-methionine.^[5] This guide provides a comprehensive comparison of the bioavailability of L-methionine and DL-methionine in swine, supported by experimental data and detailed methodologies.

Metabolic Pathways of Methionine in Swine

The metabolism of methionine in swine involves several key pathways, including transmethylation, remethylation, and transsulfuration.^{[1][3]} A crucial aspect of utilizing DL-methionine is the enzymatic conversion of D-methionine to L-methionine. This conversion is a key determinant of the bioavailability of the D-isomer.



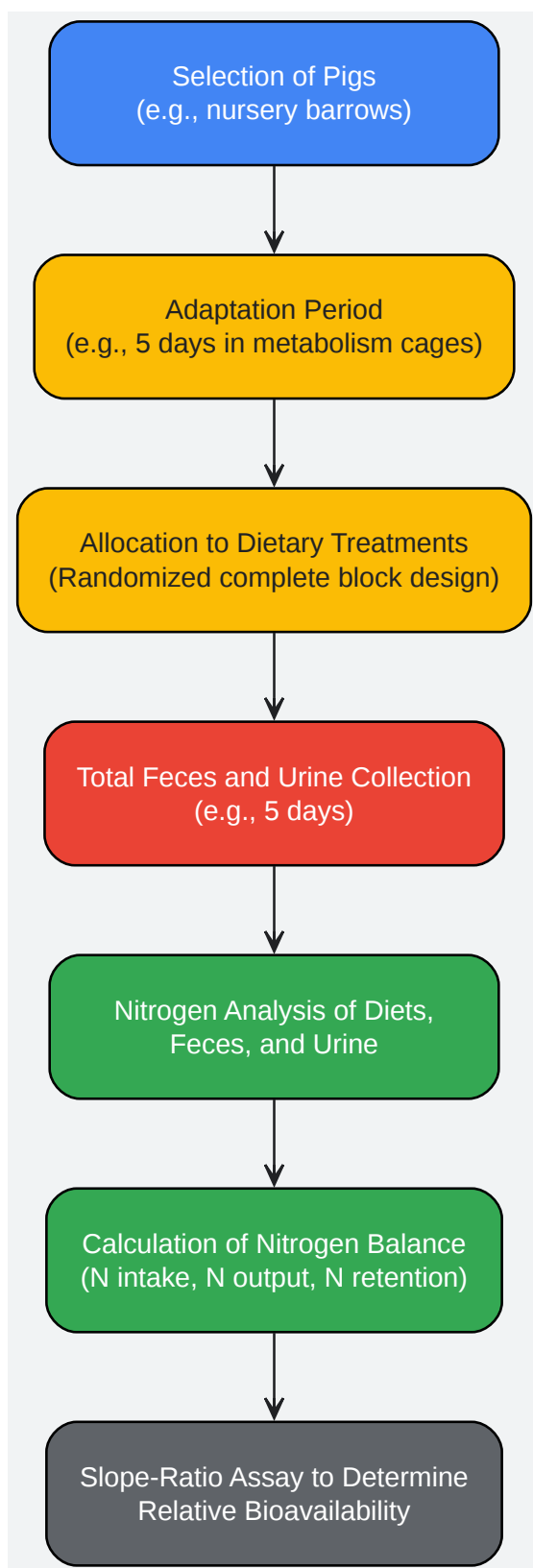
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Figure 1. Metabolic conversion of D-methionine to L-methionine in swine.

Experimental Protocols for Bioavailability Assessment

The relative bioavailability of different methionine sources in swine is often determined through nitrogen balance studies using a slope-ratio assay.^{[5][6]}

A typical experimental workflow for such a study is outlined below:



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Figure 2. Experimental workflow for a nitrogen balance study in swine.

A common experimental design involves feeding a basal diet deficient in methionine, which is then supplemented with graded levels of the methionine sources being tested.^{[5][6]} For instance, a study might include a basal diet, and then the basal diet supplemented with 0.048%, 0.096%, and 0.144% of either L-methionine or DL-methionine.^[7] The response criteria, such as nitrogen retention or average daily gain, are then measured.

Comparative Performance Data

Numerous studies have been conducted to evaluate the bioefficacy of DL-methionine relative to L-methionine in swine. The general consensus is that DL-methionine is a highly effective source of methionine for pigs, with a bioavailability close to that of L-methionine.

Table 1: Growth Performance of Nursery Pigs Fed Diets Supplemented with L-Methionine vs. DL-Methionine

| Parameter | L-Methionine | DL-Methionine | P-value |
|------------------------|----------------------|---------------|----------------------|
| Average Daily Gain (g) | Tended to be greater | - | 0.087 ^[7] |
| Gain to Feed Ratio | - | - | - |
| Plasma Urea Nitrogen | Reduced | - | <0.01 ^[7] |

Data from a 20-day trial with nursery pigs.^[7]

In a study with nursery pigs, those fed diets supplemented with L-methionine tended to have a greater average daily gain and had reduced plasma urea nitrogen compared to pigs fed DL-methionine.^[7] The relative bioavailability of L-methionine to DL-methionine for average daily gain and gain-to-feed ratio was reported as 143.8% and 122.7%, respectively, in this particular study.^[7]

Table 2: Nitrogen Balance in Nursery Pigs Fed Diets with DL-Methionine or L-Methionine

| Parameter | DL-Methionine | L-Methionine |
|--|-----------------|-----------------|
| Urinary Nitrogen Output | Linear Decrease | Linear Decrease |
| Retained Nitrogen | Linear Increase | Linear Increase |
| Nitrogen Retention (% of intake) | Linear Increase | Linear Increase |
| Relative Bioavailability of DL-Met to L-Met (based on Retained N) | 87.9% | 100% |
| Relative Bioavailability of DL-Met to L-Met (based on N Retention %) | 89.3% | 100% |

Data from a nitrogen balance study with nursery pigs using a slope-ratio assay. The differences in bioavailability were not statistically significant.[5]

Another study using the slope-ratio assay with nitrogen balance as the response criterion found the relative bioavailability of DL-methionine to be 87.9% based on retained nitrogen and 89.3% based on nitrogen retention as a percentage of intake, when compared to L-methionine.[5] However, these differences were not statistically significant.[5] A similar study reported the mean relative bioequivalence of D- to L-methionine to be 87.6% based on urinary nitrogen output and 89.6% based on nitrogen retention, with the 95% fiducial limits for the relative bioavailability estimates including 100%.[6]

Table 3: Plasma Metabolites in Growing Pigs Fed L-Methionine or DL-Methionine Supplemented Diets

| Plasma Metabolite | L-Methionine Diet | DL-Methionine Diet | P-value |
|-------------------|---------------------|--------------------|--------------|
| Urea Nitrogen | No Difference | No Difference | 0.38 to 0.93 |
| Total Protein | Tended to be higher | - | 0.10 |
| Albumin | No Difference | No Difference | 0.38 to 0.93 |
| Glucose | No Difference | No Difference | 0.38 to 0.93 |
| Total Cholesterol | No Difference | No Difference | 0.38 to 0.93 |
| Triglycerides | No Difference | No Difference | 0.38 to 0.93 |

Data from a 4-week feeding trial with growing pigs.[4]

Furthermore, research on plasma metabolites in growing pigs fed diets supplemented with either L-methionine or DL-methionine for four weeks showed no significant differences in plasma concentrations of urea nitrogen, albumin, glucose, total cholesterol, and triglycerides.[4] There was a tendency for higher plasma total protein concentration in pigs fed the L-methionine supplemented diet.[4]

Conclusion

The available experimental data indicates that both L-methionine and DL-methionine are effective supplemental methionine sources for swine. While some studies suggest a slight advantage for L-methionine in terms of growth performance and nitrogen utilization, the differences are often not statistically significant.[5] The efficient conversion of D-methionine to L-methionine in pigs supports the high bioavailability of DL-methionine.[4] For researchers and professionals in drug development and animal nutrition, the choice between L-methionine and DL-methionine may be influenced by factors such as cost-effectiveness and specific production goals, with the understanding that both forms are highly bioavailable to swine.

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